CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester
Description
Carbamic Acid, N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-, Phenylmethyl Ester (CAS: 274693-53-7; EINECS: 700-846-7) is a carbamate derivative with the molecular formula C₁₆H₂₁NO₅ and a molar mass of 307.34 g/mol . It is a white to off-white solid with a melting point of 117–119°C and a predicted boiling point of 489.1±45.0°C. The compound is soluble in acetonitrile, DMSO, and methanol, and it is stable under inert storage conditions (e.g., -20°C) .
This compound serves as a critical stereochemical building block in pharmaceutical synthesis. For example, it is used to prepare ticagrelor, a platelet aggregation inhibitor, via oxidative/stereoselective reduction of its fully cis-cyclic precursor . Its bicyclic dioxolane core and hydroxyl group enable precise stereochemical control, which is essential for drug activity .
Properties
IUPAC Name |
benzyl N-(4-hydroxy-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2)21-13-11(8-12(18)14(13)22-16)17-15(19)20-9-10-6-4-3-5-7-10/h3-7,11-14,18H,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICQZQITAJOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)NC(=O)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable precursor with benzyl chloroformate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of carbamic acid esters with cyclopenta-dioxolane backbones. Below is a comparison with structurally related carbamates and their properties:
Key Differences
Stereochemical Complexity : The target compound’s (3aS,4R,6S,6aR) configuration is critical for its role in ticagrelor synthesis, whereas analogues like Ethyl N-(3-fluorophenyl)carbamate lack such stereochemical demands .
Solubility and Stability: The addition of a 2-hydroxyethoxy group in the benzyl carbamate analogue (C₁₈H₂₅NO₆) increases hydrophilicity but may reduce stability under alkaline conditions compared to the dimethyl dioxolane core .
Pharmacological and Toxicological Insights
- Carbamic acid esters generally exhibit lower toxicity than tricyclic antidepressants like imipramine. However, substitutions on the aryl or ester groups significantly modulate their CNS effects. For instance, bulky substituents (e.g., benzyl groups) reduce acute toxicity but may limit blood-brain barrier penetration .
- The target compound’s pKa of 11.41±0.60 suggests moderate basicity, aligning with carbamates’ tendency to form stable ammonium salts under physiological conditions, which can enhance solubility and metabolic stability .
Biological Activity
CarbaMicacid, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of CarbaMicacid, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
CarbaMicacid is characterized by its unique structure which includes a tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol moiety. The presence of the carbamate functional group enhances its stability and biological activity. The molecular formula is with a molecular weight of 307.34 g/mol .
The biological activity of CarbaMicacid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Carbamates generally exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This property has been leveraged in therapeutic contexts for conditions like myasthenia gravis .
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess significant antimicrobial properties. For instance, derivatives similar to CarbaMicacid have demonstrated effective inhibition against various bacterial strains including E. coli and S. epidermidis with minimal inhibitory concentrations (MIC) as low as 0.0077 μmol/mL .
- Antiamoebic Properties : Research involving related carbamate compounds has indicated potent antiamoebic effects against Entamoeba histolytica, with one derivative achieving over 94% reduction in amoebic liver abscesses in animal models .
Case Study 1: Antimicrobial Efficacy
A study focusing on the synthesis of carbamate derivatives reported that certain modifications to the carbamate structure significantly enhanced antibacterial activity. The synthesized compound exhibited MIC values comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anti-Amoebic Activity
In vivo studies using ethyl 4-chlorophenylcarbamate (C4), a related compound, showed that doses of 75 mg/100 g body weight resulted in an 84% reduction in amoebic liver abscesses in hamsters. This underscores the potential effectiveness of carbamate derivatives in treating amoebiasis, a significant public health concern .
Comparative Analysis of Carbamate Derivatives
| Compound Name | Antimicrobial Activity (MIC) | Anti-Amoebic Activity (%) | Enzymatic Inhibition |
|---|---|---|---|
| CarbaMicacid | Not yet determined | TBD | TBD |
| Ethyl C4 | 0.0077 μmol/mL | 94% | AChE Inhibitor |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this carbamic acid ester, and how do reaction conditions influence yield and stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via Pd(OH)₂/C-catalyzed hydrogenation of intermediate acetamides in methanol, achieving ~82% yield after chromatographic purification (chloroform/methanol/NH₄OH) . Alternative routes involve 1,3-dipolar cycloaddition (1,3-DP) for regioisomeric control, though yields may vary (e.g., 20–22% for specific stereoisomers) . Key factors include solvent choice (e.g., CH₃CN for carbamate formation), catalyst loading (Pearlman’s catalyst), and stereoselective protection of hydroxyl groups using isopropylidene derivatives .
Q. How is the stereochemical configuration of the cyclopenta-dioxol core validated experimentally?
- Methodological Answer : Absolute configuration is confirmed via X-ray crystallography or chiral chromatography. For example, mobile phases combining methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) resolve enantiomers in HPLC . Rogers’s η parameter or Flack’s x parameter in X-ray analysis can distinguish chirality, particularly for near-centrosymmetric structures .
Q. What purification strategies are optimal for isolating the target compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with gradients of chloroform/methanol/NH₄OH (14:1:0.01) effectively isolates intermediates . For carbamate derivatives, cyclohexane/EtOAC (8:2) or CH₂Cl₂/cyclohexane (8:2) systems are recommended . Recrystallization in Et₂O/petroleum ether further enhances purity .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopenta-dioxol moiety impact biological activity, such as enzyme inhibition or protein binding?
- Methodological Answer : Docking studies reveal that (3aS,4R,6S,6aR) configurations enhance interactions with target proteins (e.g., GH20 N-acetyl-β-d-hexosaminidase) due to spatial alignment of the hydroxy and methyl groups . Contrastingly, (3aR,4S,6R,6aR) enantiomers exhibit reduced affinity, highlighting the role of chiral centers in bioactivity .
Q. What strategies mitigate low enantiomeric purity in large-scale syntheses of this compound?
- Methodological Answer : Enantioselective 1,3-DP cycloaddition with chiral auxiliaries improves regioisomeric control . Kinetic resolution using immobilized lipases or asymmetric hydrogenation with Ru-BINAP catalysts can enhance enantiomeric excess (ee) >95% . Computational modeling (e.g., DFT) predicts transition-state energies to optimize stereoselectivity .
Q. How can computational tools reconcile discrepancies between synthetic yields and predicted reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) simulations identify competing pathways (e.g., SN1 vs. SN2 mechanisms) that lead to byproducts . QSAR models correlate substituent effects (e.g., methyl vs. phenyl groups) with reaction efficiency, guiding solvent/catalyst selection .
Q. What analytical techniques resolve contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
